IBR2

Description

Structure

3D Structure

Properties

IUPAC Name |

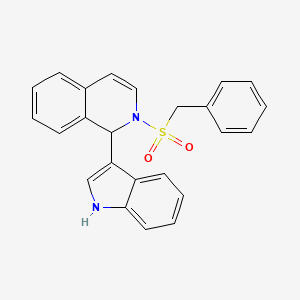

2-benzylsulfonyl-1-(1H-indol-3-yl)-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2S/c27-29(28,17-18-8-2-1-3-9-18)26-15-14-19-10-4-5-11-20(19)24(26)22-16-25-23-13-7-6-12-21(22)23/h1-16,24-25H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOHEPDJLXZVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of IBR2 in DNA Repair

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

IBR2 is a small molecule inhibitor that potently disrupts DNA repair processes, specifically targeting the homologous recombination (HR) pathway. It achieves this by directly interacting with and inhibiting the function of RAD51, a critical recombinase in HR. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on RAD51 function, the downstream consequences for DNA repair, and its potential as a therapeutic agent. Detailed experimental protocols for studying the effects of this compound are provided, along with a compilation of relevant quantitative data and visual representations of the signaling pathways and experimental workflows.

The Role of this compound in the DNA Damage Response

This compound's primary mechanism of action is the inhibition of the homologous recombination pathway of DNA double-strand break (DSB) repair through the direct targeting of RAD51. DSBs are highly cytotoxic lesions that can lead to genomic instability and cell death if not properly repaired. HR is a high-fidelity repair mechanism that uses a sister chromatid as a template to accurately restore the original DNA sequence.

This compound disrupts HR by:

-

Binding to RAD51: this compound directly binds to the RAD51 protein. This interaction has been confirmed through various biophysical techniques, including surface plasmon resonance (SPR).

-

Inhibiting RAD51 Multimerization: RAD51 functions by forming a nucleoprotein filament on single-stranded DNA (ssDNA) at the site of the DSB. This filament formation is essential for the homology search and strand invasion steps of HR. This compound binding to RAD51 prevents the protomer-protomer interactions necessary for the assembly and stability of this filament.[1][2]

-

Promoting Proteasomal Degradation of RAD51: Treatment with this compound leads to a decrease in the cellular levels of RAD51 protein.[1][3] This is achieved by promoting the polyubiquitination of RAD51, marking it for degradation by the proteasome.[4]

-

Disrupting the BRCA2-RAD51 Interaction: The interaction between BRCA2 and RAD51 is crucial for the proper loading of RAD51 onto ssDNA at the DSB site. This compound has been shown to competitively disrupt this interaction.[1]

The inhibition of RAD51 function by this compound leads to a significant reduction in HR efficiency. This impairment of a major DNA repair pathway sensitizes cancer cells to DNA damaging agents and can induce synthetic lethality in tumors with pre-existing DNA repair deficiencies.

Signaling Pathway of this compound Action in DNA Repair

The following diagram illustrates the signaling pathway affected by this compound. In a normal DNA damage response, ATM and ATR kinases are activated, leading to the phosphorylation of downstream targets, including BRCA2. BRCA2 facilitates the loading of RAD51 onto resected ssDNA, forming a filament that mediates homologous recombination. This compound intervenes by directly targeting RAD51, preventing filament formation and promoting its degradation.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]

IBR2: A Technical Whitepaper on the Discovery and Development of a First-Generation RAD51 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the small molecule IBR2, a key first-generation inhibitor of the RAD51 recombinase. It details its discovery, mechanism of action, and the experimental methodologies used for its characterization.

Executive Summary

RAD51 is a critical enzyme in the homologous recombination (HR) pathway, an essential DNA repair mechanism that maintains genomic stability.[1][2][3] In many cancers, RAD51 is overexpressed, contributing to tumor survival and resistance to DNA-damaging therapies.[1][4] This has made RAD51 an attractive target for anticancer drug development. This compound was one of the first small molecules identified to directly target and inhibit RAD51 function.[1][5] It acts by disrupting RAD51's ability to form multimers, a crucial step for its function, and by promoting its degradation via the proteasome.[1][2][6] While its micromolar potency in cellular assays has limited its clinical development, this compound remains a pivotal tool compound for studying RAD51 biology and serves as a foundational lead for the development of next-generation inhibitors.[5][7]

Discovery of this compound

This compound was identified through a forward chemical-genetics approach designed to find small molecules that disrupt the interaction between RAD51 and the BRC repeats of the BRCA2 tumor suppressor protein. This interaction is vital for loading RAD51 onto DNA and initiating the HR process.

Screening Methodology

An inducible reverse yeast two-hybrid (Y2H) system was employed for the initial high-throughput screening.[1] This system was engineered to permit yeast growth only when the interaction between a TetR-BRC probe and a GAL1-inducible AD-RAD51 fusion protein was disrupted by a small molecule.[1] From a screen of approximately 24,000 compounds, this compound was identified as a positive hit that abolished the BRC-RAD51 interaction.[8] The chemical structures of this compound and its inactive analog, B6, are shown in multiple studies.[1][9]

Mechanism of Action

This compound inhibits RAD51 through a multi-faceted mechanism that ultimately cripples the homologous recombination repair pathway.

-

Disruption of RAD51 Multimerization: The primary mechanism is the direct binding of this compound to RAD51, which competitively inhibits the BRC-RAD51 interaction.[1][8] This binding occurs at a hydrophobic pocket on the RAD51 core domain, which is critical for RAD51's self-association into the nucleoprotein filaments necessary for DNA strand invasion.[8][10]

-

Promotion of Proteasomal Degradation: this compound treatment leads to a time-dependent decrease in cellular RAD51 protein levels.[1] This is not due to transcriptional repression but rather an acceleration of RAD51 degradation through the ubiquitin-proteasome pathway.[1][11] Treatment with this compound increases the poly-ubiquitination of RAD51, marking it for destruction.[1]

-

Impairment of Homologous Recombination: By preventing RAD51 filament formation and depleting cellular RAD51, this compound effectively inhibits HR. This is visualized by a significant reduction in the formation of RAD51 nuclear foci following ionizing radiation (IR)-induced DNA damage.[1][2][12] However, this compound does not prevent the upstream signaling of DNA damage, as indicated by the normal formation of γ-H2AX foci.[12]

Visualizing the Mechanism of Action

Caption: this compound binds RAD51, blocking its multimerization and promoting its degradation.

Quantitative Data

The inhibitory activities of this compound have been quantified through various biochemical and cellular assays.

Table 1: Biochemical Activity of this compound

| Assay Type | Target Interaction | Metric | Value | Reference |

| Surface Plasmon Resonance (SPR) | His-RAD51 vs. GST-BRC | IC₅₀ | 0.11 µM | [1][8][12] |

Table 2: Cellular Growth Inhibition by this compound

| Cell Line | Cancer Type | Metric | Value (µM) | Reference |

| Various | Multiple | IC₅₀ | 12 - 20 | [6][10] |

| MBA-MD-468 | Triple-Negative Breast Cancer | IC₅₀ | 14.8 | [6] |

| T315I-Ba/F3 | Imatinib-Resistant CML | GI₅₀ | ~15 | [1] |

Key Experimental Protocols

The characterization of this compound involved several key experimental methodologies.

Reverse Yeast Two-Hybrid (Y2H) Screen

-

Principle: To identify small molecule disruptors of the RAD51-BRC protein-protein interaction.

-

Methodology:

-

A yeast strain was engineered to express two fusion proteins: one containing the RAD51-binding domain of BRCA2 (BRC) fused to a DNA-binding domain (e.g., TetR), and the other containing RAD51 fused to a transcriptional activation domain (AD).

-

Interaction between the two proteins drives the expression of a reporter gene that is lethal to the yeast or prevents growth.

-

The chemical library was screened for compounds that rescue yeast growth, indicating a disruption of the RAD51-BRC interaction.[1]

-

Surface Plasmon Resonance (SPR) Competitive Binding Assay

-

Principle: To quantify the binding affinity and competitive inhibition of the RAD51-BRC interaction by this compound.

-

Methodology:

-

Recombinant His-tagged RAD51 protein is immobilized on a sensor chip surface.

-

A mixture containing a fixed concentration of GST-tagged BRC repeats and varying concentrations of the inhibitor (this compound) is flowed over the chip.

-

The binding of GST-BRC to the immobilized RAD51 is measured in real-time as a change in resonance units (RU).

-

A decrease in the binding signal in the presence of this compound indicates competitive inhibition. The IC₅₀ is calculated as the concentration of this compound required to inhibit 50% of the GST-BRC binding.[1]

-

RAD51 Foci Formation Assay (Immunofluorescence)

-

Principle: To visualize the effect of this compound on the recruitment of RAD51 to sites of DNA damage within the cell nucleus.

-

Methodology:

-

Cancer cells (e.g., MCF7) are cultured on coverslips.

-

Cells are pre-treated with a specific concentration of this compound (e.g., 20 µM) or vehicle (DMSO) for a set duration (e.g., 8 hours).[1][12]

-

DNA double-strand breaks are induced, typically using ionizing radiation (IR), for example, 8-Gy of γ-radiation.[1][12]

-

Cells are allowed to recover for a period (e.g., 4 hours) to allow for foci formation.

-

Cells are fixed, permeabilized, and stained with a primary antibody against RAD51, and often co-stained for a DNA damage marker like γ-H2AX.

-

A fluorescently labeled secondary antibody is used for visualization.

-

Nuclei are counterstained with DAPI.

-

Images are captured using fluorescence microscopy, and the percentage of cells with a defined number of RAD51 foci (e.g., >5) is quantified.[1][12]

-

Western Blot for RAD51 Degradation

-

Principle: To measure the levels of RAD51 protein in cells following treatment with this compound and to investigate the role of the proteasome.

-

Methodology:

-

Cells are treated with this compound (e.g., 20 µM) for various time points (e.g., 0, 8, 16, 24 hours).

-

To confirm proteasome involvement, cells can be co-treated with a proteasome inhibitor (e.g., MG132) and a protein synthesis inhibitor (e.g., cycloheximide) alongside this compound.[1]

-

Cells are lysed, and total protein is quantified.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for RAD51. A loading control (e.g., β-Tubulin or ERK) is also probed to ensure equal loading.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected via chemiluminescence. A decrease in the RAD51 band intensity over time indicates protein degradation.[1]

-

Homologous Recombination (HR) Repair Assay (DR-GFP)

-

Principle: To quantitatively measure the efficiency of HR-mediated DNA repair in living cells.

-

Methodology:

-

A cell line (e.g., HeLa-DR-GFP) is used which contains a stably integrated reporter cassette. The cassette consists of two inactive GFP genes. One (SceGFP) is mutated and contains a recognition site for the I-SceI endonuclease. The second (iGFP) is a truncated internal GFP fragment that can be used as a template for repair.

-

The I-SceI endonuclease is expressed in the cells via transfection, creating a specific double-strand break in the SceGFP gene.

-

Cells are treated with this compound or a vehicle control.

-

If HR occurs, the cell uses the iGFP fragment to repair the break in SceGFP, resulting in a functional, fluorescent GFP protein.

-

The percentage of GFP-positive cells is quantified by flow cytometry, which is directly proportional to the HR frequency.[12]

-

Workflow and Pathway Visualizations

Discovery and Validation Workflow

Caption: Key experimental stages in the discovery and characterization of this compound.

This compound's Role in the HR Pathway

Caption: this compound intervenes at the critical RAD51 filament assembly step of HR.

Preclinical Development and Limitations

This compound has demonstrated efficacy in preclinical models. In a murine model of imatinib-resistant Chronic Myeloid Leukemia (CML), this compound treatment significantly prolonged animal survival.[1][4] It also effectively inhibited the proliferation of CD34+ progenitor cells from CML patients who were resistant to BCR-ABL inhibitors.[1]

Despite these promising results, this compound is considered a first-generation inhibitor with significant limitations for clinical utility. Its primary drawback is its relatively poor potency in cellular assays, with IC₅₀ values for growth inhibition typically in the micromolar range.[5][7] This necessitates the use of high concentrations, which can lead to off-target effects and unfavorable pharmacokinetic properties.

Conclusion

This compound was a landmark discovery in the field of DNA repair, providing the first direct chemical probe for RAD51. Its identification through a clever yeast-based screen and subsequent characterization have elucidated a clear mechanism of action involving the disruption of RAD51 multimerization and the induction of its proteasomal degradation. While its potency is insufficient for direct clinical application, this compound has been an invaluable research tool and has paved the way for the development of more potent, second-generation RAD51 inhibitors with improved drug-like properties. The study of this compound continues to inform the rational design of novel therapeutics targeting the homologous recombination pathway in cancer.

References

- 1. A novel small molecule RAD51 inactivator overcomes imatinib-resistance in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homologous recombination defects and how they affect replication fork maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Homologous recombination - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Molecular Modeling, and Biological Evaluation of Novel RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Role of IBR2 in Homologous Recombination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homologous recombination (HR) is a high-fidelity DNA repair pathway crucial for maintaining genomic stability by repairing DNA double-strand breaks (DSBs) and restarting stalled or collapsed replication forks.[1][2][3] The central enzyme in this process is the recombinase RAD51, which forms a nucleoprotein filament on single-stranded DNA (ssDNA) to facilitate the search for a homologous template and subsequent strand invasion.[1] Given that many cancer cells exhibit an over-reliance on specific DNA repair pathways for survival, targeting HR has emerged as a promising strategy in oncology.[4] Furthermore, elevated levels of RAD51 are associated with various cancers, including breast cancer and chronic myeloid leukemia (CML), and can contribute to therapeutic resistance.[1][4]

This technical guide provides an in-depth overview of IBR2, a small molecule inhibitor of RAD51.[1][4] this compound has been identified as a direct binder of RAD51, leading to the disruption of the homologous recombination repair (HRR) pathway.[4] This document will detail the mechanism of action of this compound, its impact on HR, quantitative data regarding its activity, relevant experimental protocols, and its therapeutic implications.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on homologous recombination through a multi-faceted mechanism centered on the direct targeting of RAD51.

-

Direct Binding to RAD51 : this compound was discovered through a library screen of 24,000 compounds for its ability to directly bind to the RAD51 protein.[4]

-

Inhibition of RAD51 Multimerization : A critical step in HR is the formation of a RAD51 filament on ssDNA.[1] this compound disrupts the multimerization of RAD51, thereby impairing the formation of these essential filaments.[1][4]

-

Promotion of RAD51 Degradation : Treatment with this compound leads to the proteasome-mediated degradation of the RAD51 protein.[1][4] This reduction in cellular RAD51 levels further diminishes the cell's capacity for homologous recombination repair.[1][4]

References

- 1. Homologous recombination defects and how they affect replication fork maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of homologous recombination in response to ionizing radiation-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

IBR2: A Deep Dive into its Cellular Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule IBR2, a potent and specific inhibitor of the RAD51 protein. We will delve into its core cellular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, DNA repair, and drug development.

The Primary Cellular Target: RAD51

The principal cellular target of this compound is RAD51 , a key recombinase in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair.[1] this compound exerts its inhibitory effect through a multi-pronged mechanism:

-

Disruption of RAD51 Multimerization: this compound directly interferes with the ability of RAD51 monomers to assemble into the nucleoprotein filaments essential for strand invasion and homology search during HR.[1]

-

Accelerated Proteasome-Mediated Degradation: Treatment with this compound leads to a rapid decrease in cellular RAD51 levels by promoting its degradation through the proteasomal pathway.[1]

By targeting RAD51, this compound effectively cripples the high-fidelity HR repair mechanism, rendering cancer cells, which are often more reliant on this pathway due to their increased genomic instability, vulnerable to cell death.

Core Signaling Pathways Modulated by this compound

The inhibition of RAD51 by this compound triggers a cascade of downstream cellular events, primarily centered around the DNA damage response and apoptosis.

Inhibition of Homologous Recombination

The most direct consequence of this compound activity is the suppression of homologous recombination. This has been experimentally demonstrated by a reduction in the formation of ionizing radiation-induced RAD51 foci, which are indicative of active HR repair.

Induction of Apoptosis

By compromising a critical DNA repair pathway, this compound treatment leads to the accumulation of unresolved DNA damage, ultimately triggering programmed cell death, or apoptosis.[1] This pro-apoptotic effect is a key contributor to its anti-cancer activity.

Quantitative Data on this compound Activity

The potency of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MBA-MD-468 | Triple-Negative Breast Cancer | 14.8 | [1] |

| Various Cancer Cell Lines | - | 12-20 | [1] |

Synergistic and Antagonistic Interactions

This compound has shown significant potential in combination therapies, enhancing the cytotoxicity of several anti-cancer agents. However, it can also exhibit antagonistic effects with certain classes of drugs.

Synergistic Interactions:

-

Tyrosine Kinase Inhibitors: this compound enhances the toxicity of imatinib (Bcr-Abl inhibitor) and regorafenib (multi-kinase inhibitor).[2] It also shows synergy with EGFR inhibitors such as erlotinib, gefitinib, afatinib, and osimertinib.[2]

-

Microtubule Inhibitors: The anti-proliferative activity of vincristine is potentiated by this compound.[2]

Antagonistic Interactions:

-

DNA Damaging Agents: this compound antagonizes the action of PARP inhibitors (olaparib) and conventional chemotherapeutic agents like cisplatin, melphalan, and irinotecan.[2] This is likely due to the reliance of these agents on a functional, albeit error-prone, DNA repair system for their cytotoxic effects, which is compromised by this compound's inhibition of HR.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of this compound's cellular effects. Below are outlines of key methodologies.

Cell Viability and Proliferation Assays

-

Objective: To determine the IC50 of this compound in cancer cell lines.

-

Methodology:

-

Seed cancer cells in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.

-

Calculate the IC50 value by plotting the percentage of viable cells against the log of the this compound concentration and fitting the data to a dose-response curve.

-

RAD51 Foci Formation Assay (Immunofluorescence)

-

Objective: To visualize the effect of this compound on RAD51 recruitment to sites of DNA damage.

-

Methodology:

-

Grow cells on coverslips.

-

Treat cells with this compound for a specified time.

-

Induce DNA double-strand breaks, typically using ionizing radiation (e.g., 10 Gy).

-

Allow time for foci formation (e.g., 4-6 hours).

-

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Block with a suitable blocking buffer (e.g., BSA in PBS).

-

Incubate with a primary antibody against RAD51.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Quantify the number of RAD51 foci per nucleus.

-

Western Blotting for RAD51 Protein Levels

-

Objective: To determine the effect of this compound on total RAD51 protein expression.

-

Methodology:

-

Treat cells with this compound for various time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against RAD51 and a loading control (e.g., β-actin or GAPDH).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative RAD51 protein levels.

-

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for cancers that are dependent on homologous recombination for their survival. Its specific targeting of RAD51 provides a clear mechanism of action and a rationale for its use in combination with other anti-cancer agents. Future research should focus on elucidating the full spectrum of signaling pathways affected by this compound, identifying predictive biomarkers for sensitivity, and exploring its efficacy in in vivo models. The development of more potent and specific second-generation this compound analogs also holds significant promise for advancing this class of inhibitors into clinical applications.

References

IBR2: A Novel Strategy for Inducing Apoptosis in Cancer Cells via RAD51 Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The dysregulation of apoptosis is a hallmark of cancer, enabling malignant cells to evade programmed cell death and proliferate uncontrollably. A promising therapeutic strategy involves the targeted induction of apoptosis in these cells. This technical guide focuses on IBR2, a small molecule inhibitor of the RAD51 recombinase, and its role in promoting apoptosis in cancer cells. This compound disrupts the homologous recombination (HR) DNA repair pathway, a critical mechanism for cell survival, particularly in cancers with high replicative stress and DNA damage. By inhibiting RAD51, this compound triggers a cascade of events culminating in apoptotic cell death. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its efficacy, detailed experimental protocols for its study, and a visual representation of the involved signaling pathways. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the DNA damage response in oncology.

Introduction to this compound and its Target, RAD51

RAD51 is a key protein in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism.[1] In many cancers, RAD51 is overexpressed, contributing to genomic stability and resistance to DNA-damaging therapies.[2][3] this compound is a small molecule that has been identified as a potent and specific inhibitor of RAD51.[4][5] It functions by disrupting the multimerization of RAD51, a crucial step for its activity, and promoting its proteasome-mediated degradation.[5][6] This inactivation of RAD51's function leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells.[5][7]

Quantitative Data on this compound Efficacy

The efficacy of this compound has been evaluated in various cancer cell lines, demonstrating its potential as a broad-spectrum anti-cancer agent. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Growth Inhibition by this compound

| Cell Line | Cancer Type | GI50 / IC50 (µM) | Reference |

| K562 | Chronic Myeloid Leukemia | 12.5 (GI50) | [5] |

| HeLa | Cervical Cancer | 14.5 (GI50) | [5] |

| T315I-Ba/F3 | Imatinib-resistant CML | 12 (GI50) | [5] |

| MBA-MD-468 | Triple-Negative Breast Cancer | 14.8 (IC50) | [4] |

| Various Cancer Cell Lines | Multiple | 12-20 (IC50 range) | [4] |

Table 2: this compound-Induced Apoptosis in T315I-Ba/F3 Cells

| This compound Concentration (µM) | % Apoptotic Cells (Annexin V positive) | Reference |

| 0 (Control) | ~5% | [5] |

| 10 | ~15% | [5] |

| 20 | ~25% | [5] |

| 40 | ~40% | [5] |

Data are estimated from graphical representations in the cited literature and represent a dose-dependent increase in apoptosis after 48 hours of treatment.

Table 3: Effect of this compound on RAD51 Protein Levels in T315I-Ba/F3 Cells

| This compound Concentration (µM) | Treatment Time (hours) | Relative RAD51 Protein Level | Reference |

| 20 | 0 | 1.0 | [5] |

| 20 | 12 | Decreased | [5] |

| 20 | 24 | Significantly Decreased | [5] |

| 20 | 36 | Substantially Decreased | [5] |

| 0 (Control) | 36 | 1.0 | [5] |

| 10 | 36 | Decreased | [5] |

| 20 | 36 | Significantly Decreased | [5] |

| 40 | 36 | Substantially Decreased | [5] |

Relative protein levels are inferred from western blot images in the cited literature.

Signaling Pathways and Mechanism of Action

This compound induces apoptosis primarily through the inhibition of the RAD51-mediated homologous recombination pathway. The following diagrams illustrate the key molecular events.

The diagram above illustrates the core mechanism of this compound. It directly inhibits RAD51 multimerization and promotes its degradation, leading to impaired homologous recombination repair. This results in the accumulation of lethal DNA double-strand breaks, which ultimately triggers the apoptotic cascade.

This second diagram details the intrinsic (mitochondrial) pathway of apoptosis, which is a common consequence of extensive DNA damage. The accumulation of DNA breaks activates sensor kinases like ATM and ATR, leading to the activation of the tumor suppressor p53. p53, in turn, promotes the activation of pro-apoptotic Bcl-2 family members like Bax and Bak, which permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. This initiates the formation of the apoptosome and the activation of executioner caspases, such as caspase-3, which dismantle the cell.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic activity of this compound.

Cell Viability Assay (MTT/XTT Assay)

Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines of interest

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, carefully remove the medium and add 100-150 µL of solubilization buffer to dissolve the formazan crystals. If using XTT, the formazan product is soluble.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 or IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours). Include a vehicle control.

-

Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.

Western Blot Analysis for RAD51

Objective: To determine the effect of this compound on the protein expression levels of RAD51.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against RAD51

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with different concentrations of this compound for various time points.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against RAD51 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

-

Quantify the band intensities using densitometry software to determine the relative changes in RAD51 protein levels.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of various cancers by targeting the RAD51-mediated DNA repair pathway and inducing apoptosis. The data presented in this guide highlight its potent in vitro activity and elucidate its mechanism of action. Further research is warranted to explore the in vivo efficacy of this compound, its potential for combination therapies with other anti-cancer agents, and the identification of biomarkers to predict patient response. The detailed protocols provided herein should serve as a valuable resource for researchers dedicated to advancing our understanding and application of this compound in oncology. The continued investigation of RAD51 inhibitors like this compound holds the potential to introduce a new class of targeted therapies that exploit the inherent vulnerabilities of cancer cells, ultimately improving patient outcomes.

References

- 1. A Systems Approach to Mapping DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioradiations.com [bioradiations.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. Detection of apoptosis by flow cytometry using Annexin V staining [bio-protocol.org]

Investigating the Specificity of IBR2 for RAD51: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The RAD51 recombinase is a critical component of the homologous recombination (HR) pathway, essential for maintaining genomic integrity through the repair of DNA double-strand breaks. Its central role in DNA repair and its frequent overexpression in various cancers have made it a compelling target for anticancer drug development. This technical guide provides an in-depth analysis of IBR2, a small molecule inhibitor of RAD51. We will explore the specificity of this compound for RAD51, detailing the molecular interactions and the downstream cellular consequences. This document summarizes key quantitative data, provides detailed experimental protocols for assays used to characterize the this compound-RAD51 interaction, and presents visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound and its Target, RAD51

RAD51 is a eukaryotic protein that plays a pivotal role in the repair of DNA double-strand breaks (DSBs) through the process of homologous recombination (HR).[1] It forms a helical nucleoprotein filament on single-stranded DNA (ssDNA) that is essential for the search for and invasion of a homologous DNA sequence, which is then used as a template for DNA synthesis to repair the break. Given that cancer cells often exhibit increased reliance on specific DNA repair pathways for survival, targeting RAD51 has emerged as a promising therapeutic strategy.

This compound is a small molecule that has been identified as a potent and specific inhibitor of RAD51.[2][3] It was discovered through a high-throughput screen of a chemical library for compounds that could disrupt the interaction between RAD51 and the BRC repeats of BRCA2, a key mediator of RAD51 function.[3][4] this compound has been shown to disrupt the multimerization of RAD51, leading to its proteasome-mediated degradation, thereby impairing HR and inducing apoptosis in cancer cells.[2][3][4]

Quantitative Data on this compound-RAD51 Interaction

The interaction between this compound and RAD51, as well as the cellular effects of this compound, have been quantified in several studies. The following tables summarize the key findings.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for BRC/RAD51 Interaction Disruption | 0.11 µM | In vitro (SPR) | [3] |

| Growth Inhibition (GI50) | 12.5 µM | K562 | [5] |

| 14.5 µM | HeLa | [5] | |

| 14.8 µM | MBA-MD-468 | [2] | |

| 12-20 µM | Most tested cancer cell lines | [2] |

Table 1: In Vitro and Cellular Activity of this compound. The table presents the median competitive inhibition concentration (IC50) of this compound for the disruption of the RAD51-BRC interaction and the growth inhibition (GI50) concentrations for various cancer cell lines.

Mechanism of Action: this compound-Mediated RAD51 Degradation

This compound exerts its inhibitory effect on RAD51 through a multi-step process that ultimately leads to the degradation of the RAD51 protein. This mechanism underscores the specificity of this compound's action.

References

- 1. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ovid.com [ovid.com]

The RAD51 Inhibitor IBR2: A Technical Guide to its Impact on Genome Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genome integrity is paramount for cellular function and survival, and its compromise is a hallmark of cancer. The DNA damage response (DDR) network, a complex web of signaling pathways, safeguards the genome from endogenous and exogenous threats. A key player in this network is the RAD51 recombinase, which is central to the error-free repair of DNA double-strand breaks (DSBs) via the homologous recombination (HR) pathway. Consequently, RAD51 has emerged as a promising therapeutic target in oncology. This technical guide provides an in-depth analysis of IBR2, a small molecule inhibitor of RAD51. We will explore its mechanism of action, its quantifiable effects on genome stability, and detailed protocols for the key experimental assays used to elucidate its function. This document is intended to be a comprehensive resource for researchers and drug development professionals investigating novel cancer therapies targeting the DNA damage response.

Introduction to this compound and its Target: RAD51

This compound is a potent and specific small molecule inhibitor of the RAD51 protein.[1] RAD51 is a crucial enzyme in the homologous recombination (HR) pathway, an essential mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs).[2] The HR pathway utilizes a homologous template, typically the sister chromatid, to ensure accurate repair, thus preventing genomic abnormalities that can lead to cancer.[2]

In many cancer cells, RAD51 is overexpressed, contributing to their resistance to chemotherapy and radiation, which induce DNA damage.[3] By inhibiting RAD51, this compound compromises the HR repair pathway, rendering cancer cells more susceptible to DNA damaging agents and inducing synthetic lethality in tumors with deficiencies in other DNA repair pathways.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on RAD51 through a multi-faceted mechanism:

-

Disruption of RAD51 Multimerization: this compound directly binds to RAD51 and disrupts its ability to form multimers, a critical step for the formation of the RAD51 nucleoprotein filament on single-stranded DNA at the site of a DSB.[3][4]

-

Promotion of Proteasomal Degradation: this compound binding to RAD51 makes the protein more susceptible to degradation by the proteasome, leading to a reduction in cellular RAD51 levels.[1][3][4]

By preventing the formation and promoting the degradation of RAD51 filaments, this compound effectively cripples the homologous recombination pathway, leading to an accumulation of unrepaired DNA double-strand breaks.[3][4]

Quantitative Impact of this compound on Genome Stability and Cell Fate

The inhibition of RAD51 by this compound has significant and quantifiable consequences on cellular processes related to genome stability and cell survival.

Inhibition of Cancer Cell Growth

This compound has been shown to inhibit the growth of a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound in several human cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 / GI50 (µM) | Citation |

| MBA-MD-468 | Triple-Negative Breast Cancer | 14.8 | [1] |

| K562 | Chronic Myeloid Leukemia | 12.5 | [3] |

| HeLa | Cervical Cancer | 14.5 | [3] |

| MDA-MB-231 | Breast Cancer | 14.2 | [3] |

Impairment of Homologous Recombination Repair

The direct consequence of RAD51 inhibition by this compound is the impairment of homologous recombination. This can be quantified by measuring the formation of RAD51 foci at sites of DNA damage.

| Cell Line | Treatment | % of Cells with RAD51 Foci | Citation |

| MCF7 | 8-Gy γ-radiation | ~35% | [3][4] |

| MCF7 | 8-Gy γ-radiation + 20 µM this compound (8h) | ~10% | [3][4] |

Importantly, treatment with this compound does not affect the formation of γH2AX foci, an early marker of DNA double-strand breaks, indicating that this compound's effect is specific to the repair process downstream of damage recognition.[3][4]

Induction of Apoptosis

By preventing the repair of lethal DNA damage, this compound treatment leads to the induction of programmed cell death (apoptosis) in cancer cells.

| Cell Line | Treatment | % of Apoptotic Cells | Citation |

| T315I-Ba/F3 | DMSO (Control) | <5% | [3] |

| T315I-Ba/F3 | 10 µM this compound | ~15% | [3] |

| T315I-Ba/F3 | 20 µM this compound | ~30% | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of RAD51 in the homologous recombination pathway and a typical experimental workflow for assessing the impact of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel small molecule RAD51 inactivator overcomes imatinib-resistance in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Early-Stage Research on the Therapeutic Potential of IBR2: A Technical Guide

This technical guide provides an in-depth overview of the early-stage research on the therapeutic potential of IBR2, a small molecule inhibitor of the RAD51 protein. This document is intended for researchers, scientists, and drug development professionals interested in the core mechanisms and experimental validation of this compound as a potential anti-cancer agent.

Introduction to this compound and its Target, RAD51

This compound is a cell-permeable small molecule, 2-(benzylsulfonyl)-1-(1H-indol-3-yl)-1,2-dihydroisoquinoline, that has been identified as a potent and specific inhibitor of RAD51[1][2]. RAD51 is a key enzyme in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism[3]. In many cancer cells, RAD51 is overexpressed, contributing to increased DNA repair capacity and resistance to DNA-damaging therapies[3]. By targeting RAD51, this compound represents a promising strategy to induce synthetic lethality in cancer cells and to potentiate the efficacy of existing anti-cancer treatments.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of RAD51-mediated homologous recombination. This is achieved through a multi-faceted approach:

-

Disruption of RAD51 Multimerization: this compound has been shown to interfere with the formation of RAD51 multimers, which is a critical step for the assembly of the RAD51 nucleoprotein filament on single-stranded DNA at the site of a double-strand break.

-

Acceleration of Proteasome-Mediated RAD51 Degradation: Treatment with this compound leads to a time-dependent decrease in the cellular levels of RAD51 protein[3]. This reduction is not due to transcriptional repression but rather to the accelerated degradation of the RAD51 protein via the proteasome pathway[3][4]. The proteasome inhibitor MG132 can rescue the this compound-induced degradation of RAD51[4].

-

Inhibition of RAD51 Foci Formation: Following DNA damage, RAD51 is recruited to the sites of DSBs to form nuclear foci, which are indicative of active homologous recombination. This compound treatment significantly reduces the formation of these ionizing radiation-induced RAD51 foci[3].

The culmination of these effects is the impairment of homologous recombination, leading to the accumulation of unrepaired DNA damage, cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells[3].

Signaling Pathway of this compound Action

Quantitative Data on this compound Activity

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The following table summarizes the reported 50% growth inhibition (GI50) values after treatment with this compound.

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| K562 | Chronic Myeloid Leukemia | 12.5 | [3] |

| HeLa | Cervical Cancer | 14.5 | [3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 14.2 | [3] |

| MDA-MB-435 | Melanoma | 11.5 | [3] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 13.2 | [3] |

| MCF7 | Estrogen Receptor-Positive Breast Cancer | 12.3 | [3] |

| T47D | Estrogen Receptor-Positive Breast Cancer | 12.1 | [3] |

| HBL100 | Normal Breast Epithelium (Transformed) | 16.0 | [3] |

| T315I-Ba/F3 | Imatinib-Resistant CML Model | 12 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the therapeutic potential of this compound.

Cell Viability and Growth Inhibition Assay

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (GI50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 72-96 hours.

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the GI50 values by plotting the percentage of cell growth inhibition versus the log of this compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for RAD51 Protein Levels

This protocol is used to assess the effect of this compound on the expression levels of RAD51 and other proteins of interest.

Materials:

-

Cancer cells treated with this compound or vehicle control

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-RAD51, anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using the BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

RAD51 Foci Formation Assay (Immunofluorescence)

This protocol is used to visualize and quantify the formation of RAD51 nuclear foci in response to DNA damage and this compound treatment.

Materials:

-

Cells grown on coverslips

-

This compound

-

Source of ionizing radiation (e.g., X-ray irradiator)

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.5% Triton X-100 in PBS)

-

Blocking buffer (5% goat serum in PBS)

-

Primary antibody (anti-RAD51)

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound or vehicle for a specified time (e.g., 24 hours).

-

Induce DNA damage by exposing the cells to ionizing radiation (e.g., 10 Gy).

-

Allow cells to recover for a defined period (e.g., 4-8 hours) to allow for foci formation.

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-RAD51 antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the number of RAD51 foci per nucleus. A cell is typically considered positive if it contains ≥5 foci.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Cells treated with this compound or vehicle control

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest the cells (including any floating cells in the medium).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Mandatory Visualizations

Experimental Workflow: Western Blot for RAD51

Experimental Workflow: RAD51 Foci Formation Assay

Synergistic Potential of this compound

A significant aspect of the therapeutic potential of this compound lies in its ability to synergize with other anti-cancer agents. By inhibiting a key DNA repair pathway, this compound can lower the threshold for cell killing by drugs that induce DNA damage or rely on a functional DNA damage response for their efficacy.

Studies have shown that this compound enhances the cytotoxicity of:

-

Tyrosine Kinase Inhibitors: Such as imatinib in chronic myeloid leukemia models[3].

-

Other Chemotherapeutic Agents: The synergistic potential with a broader range of drugs is an active area of investigation.

This synergistic activity suggests that this compound could be used in combination therapies to overcome drug resistance and improve treatment outcomes. Further research is needed to elucidate the full spectrum of synergistic interactions and the underlying molecular mechanisms.

Conclusion and Future Directions

The early-stage research on this compound has established it as a promising RAD51 inhibitor with a clear mechanism of action and demonstrated anti-cancer activity in preclinical models. Its ability to induce apoptosis in cancer cells and to synergize with other therapies highlights its therapeutic potential.

Future research should focus on:

-

Lead Optimization: To improve the potency, selectivity, and pharmacokinetic properties of this compound.

-

In Vivo Efficacy Studies: To evaluate the anti-tumor activity of this compound in a wider range of animal models, including patient-derived xenografts.

-

Biomarker Development: To identify biomarkers that can predict which tumors are most likely to respond to this compound therapy.

-

Combination Therapy Studies: To systematically investigate the synergistic potential of this compound with a broad panel of approved and investigational anti-cancer drugs.

The continued investigation of this compound and other RAD51 inhibitors holds significant promise for the development of novel and more effective cancer therapies.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Synergistic Antiproliferative Activity of the RAD51 Inhibitor this compound with Inhibitors of Receptor Tyrosine Kinases and Microtubule Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel small molecule RAD51 inactivator overcomes imatinib-resistance in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for IBR2 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

IBR2 is a small molecule inhibitor of the RAD51 protein, a key component of the homologous recombination (HR) pathway responsible for repairing DNA double-strand breaks (DSBs).[1] By disrupting RAD51 multimerization and promoting its degradation, this compound effectively inhibits HR, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often more reliant on specific DNA repair pathways for survival.[2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, apoptosis, and the RAD51 signaling pathway.

Mechanism of Action: Inhibition of the RAD51-Mediated Homologous Recombination Pathway

This compound targets RAD51, preventing its proper function in the repair of DNA double-strand breaks through homologous recombination. This process is critical for maintaining genomic stability. The pathway diagram below illustrates the key steps of homologous recombination and the point of intervention by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Most tested cancer cell lines | Various | 12 - 20 | [2] |

| MBA-MD-468 | Triple-Negative Breast Cancer | 14.8 | [2] |

Table 2: Effect of this compound on RAD51 Protein Levels (Western Blot)

| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Relative RAD51 Intensity (vs. DMSO) | Reference |

| K562 | 20 | 0 | 1.00 | [2] |

| 4 | ~0.60 | [2] | ||

| 8 | ~0.30 | [2] | ||

| 12 | ~0.15 | [2] | ||

| 24 | <0.10 | [2] |

Note: Relative intensities are estimated from graphical data presented in the cited literature.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cells.

Workflow:

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol uses flow cytometry to quantify apoptosis induced by this compound.

Workflow:

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Immunofluorescence for RAD51 Foci Formation

This protocol visualizes and quantifies the formation of RAD51 foci in the nucleus, a marker of active homologous recombination, following this compound treatment.

Workflow:

Materials:

-

This compound

-

Optional: DNA damaging agent (e.g., ionizing radiation, cisplatin)

-

Cells grown on sterile glass coverslips in a multi-well plate

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-RAD51

-

Fluorescently-labeled secondary antibody

-

DAPI (4′,6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a 24-well plate and allow them to adhere.

-

Treat cells with this compound for a predetermined time (e.g., 4-8 hours). In some experiments, cells may be subsequently treated with a DNA damaging agent to induce RAD51 foci formation.[3]

-

Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.5% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a fluorescence microscope.

-

Quantify the number of RAD51 foci per nucleus using image analysis software (e.g., ImageJ). A cell is often considered positive for RAD51 foci if it contains 5 or more distinct nuclear foci.

Concluding Remarks

The protocols outlined in these application notes provide a framework for investigating the cellular effects of the RAD51 inhibitor this compound. By employing these methodologies, researchers can effectively assess the impact of this compound on cancer cell viability, its ability to induce apoptosis, and its direct inhibitory effect on the homologous recombination DNA repair pathway. The provided quantitative data serves as a reference for expected outcomes, though results may vary depending on the cell line and experimental conditions. These tools are valuable for preclinical studies and for elucidating the potential of RAD51 inhibition as a therapeutic strategy in oncology.

References

Application Notes and Protocols for IBR2 in Mouse Models

For Research Use Only. Not for use in diagnostic procedures.

Introduction

IBR2 is a potent and specific small-molecule inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway for DNA double-strand break repair.[1][2] By disrupting RAD51 multimerization, this compound accelerates the proteasome-mediated degradation of the RAD51 protein.[1][3] This inhibition of the HR repair mechanism leads to cancer cell growth inhibition and the induction of apoptosis.[1][3] Aberrantly elevated RAD51 function is a hallmark of several cancers, including breast cancer and chronic myeloid leukemia (CML), and contributes to therapeutic resistance.[3] Targeting RAD51 with inhibitors like this compound presents a promising strategy for treating difficult-to-treat cancers, particularly those resistant to standard therapies.[3]

These application notes provide a summary of the known dosage and administration protocols for this compound in preclinical mouse models, based on peer-reviewed literature. The information is intended for researchers, scientists, and drug development professionals investigating the in vivo efficacy of this compound.

Quantitative Data Summary

The following table summarizes the key parameters for this compound administration in a CML mouse model as described in the foundational study by Zhu et al. (2013).

| Parameter | Details | Reference |

| Compound | This compound (RAD51 Inhibitor) | --INVALID-LINK-- |

| Mouse Model | NOD/SCID mice | --INVALID-LINK-- |

| Disease Model | Imatinib-resistant Chronic Myeloid Leukemia (CML) with T315I Bcr-abl mutation | --INVALID-LINK-- |

| Dosage | 100 mg/kg | --INVALID-LINK-- |

| Administration Route | Intraperitoneal (i.p.) injection | --INVALID-LINK-- |

| Dosing Frequency | Daily | --INVALID-LINK-- |

| Vehicle | DMSO | --INVALID-LINK-- |

| Treatment Duration | Not explicitly stated; survival was monitored. | --INVALID-LINK-- |

| Observed Outcome | Significantly prolonged survival in this compound-treated mice compared to vehicle control. | --INVALID-LINK-- |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental setup, the following diagrams are provided.

Caption: this compound mechanism of action targeting the RAD51-mediated DNA repair pathway.

Caption: Experimental workflow for in vivo testing of this compound in a CML mouse model.

Experimental Protocols

The following protocols are based on the methodology reported by Zhu et al. in EMBO Molecular Medicine (2013). Researchers should adapt these protocols based on their specific experimental design, institutional guidelines (IACUC), and source of reagents.

Preparation of this compound Dosing Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, pyrogen-free phosphate-buffered saline (PBS) or other appropriate vehicle for final dilution if required.

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

Procedure:

-

Determine the required amount of this compound: Calculate the total amount of this compound needed for the entire study based on the number of mice, the dose (100 mg/kg), and the dosing schedule.

-

Dissolve this compound in DMSO:

-

On the day of injection, weigh the required amount of this compound powder and place it in a sterile vial.

-

Add a minimal amount of sterile DMSO to completely dissolve the this compound. The original study used DMSO as the vehicle. It is critical to ensure the final concentration of DMSO administered to the animal is within tolerable limits as established by institutional guidelines (typically <10% of the total injection volume).

-

Vortex thoroughly until the solution is clear and no particulate matter is visible.

-

-

Final Dilution (if necessary): If the concentration of DMSO is too high for direct injection, the DMSO stock solution can be diluted with a sterile vehicle like PBS or corn oil immediately before administration to achieve the desired final concentration and a tolerable DMSO percentage. Note: The vehicle compatibility and final DMSO concentration must be optimized and validated.

-

Dose Calculation: Calculate the injection volume for each mouse based on its body weight and the final concentration of the this compound solution. For a 100 mg/kg dose, a 20g mouse would require 2 mg of this compound.

Administration of this compound in a CML Mouse Model

Animal Model:

-

Immunodeficient mice (e.g., NOD/SCID), 6-8 weeks old.

-

The disease is induced by injecting Ba/F3 cells expressing the imatinib-resistant T315I mutant of Bcr-abl.

Procedure:

-

Animal Handling and Acclimation:

-

House mice in a specific pathogen-free (SPF) facility.

-

Allow mice to acclimate for at least one week before the start of the experiment.

-

Provide standard chow and water ad libitum.

-

-

Induction of Leukemia:

-

Inject the T315I Bcr-abl expressing cells into the mice (e.g., via tail vein injection) to establish the CML model.

-

Monitor mice for signs of disease engraftment.

-

-

Grouping and Treatment Initiation:

-

Once leukemia is established, randomly assign mice to treatment and control groups (n ≥ 5 per group is recommended).

-

Record the initial body weight of each mouse.

-

-

This compound Administration:

-

Administer this compound at a dose of 100 mg/kg via intraperitoneal (i.p.) injection.

-

The control group should receive an equivalent volume of the vehicle (DMSO) via the same administration route.

-

Repeat the injections daily.

-

-

Monitoring and Endpoint:

-

Monitor the mice daily for clinical signs of disease progression, toxicity (e.g., weight loss, ruffled fur, lethargy), and mortality.

-

Record the body weight of each mouse daily or every other day.

-

The primary endpoint is survival. Euthanize mice that reach a moribund state as defined by the institutional animal care and use committee (IACUC) protocol.

-

Analyze survival data using Kaplan-Meier curves and log-rank tests to determine statistical significance.

-

Disclaimer

These protocols are intended as a guideline. All animal experiments must be conducted in compliance with local and national regulations and be approved by the relevant Institutional Animal Care and Use Committee (IACUC). The optimal dosage, administration route, and vehicle may vary depending on the specific mouse model, cancer type, and experimental goals. It is highly recommended to perform pilot studies to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for any new model system.

References

- 1. Frontiers | Recent Advances in the Development of Non-PIKKs Targeting Small Molecule Inhibitors of DNA Double-Strand Break Repair [frontiersin.org]

- 2. Targeting RAD51 enhances chemosensitivity of adult T-cell leukemia-lymphoma cells by reducing DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Measuring IBR2 IC50 in Different Cancer Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

IBR2 is a potent and specific small molecule inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway responsible for DNA double-strand break repair.[1] By disrupting RAD51 multimerization and promoting its proteasome-mediated degradation, this compound compromises the cancer cell's ability to repair DNA damage, leading to cell growth inhibition and apoptosis.[1] This makes this compound a promising therapeutic agent, particularly for cancers that are heavily reliant on the HR pathway for survival. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a drug like this compound. This document provides detailed protocols for determining the IC50 of this compound in various cancer cell lines and for assessing its on-target effects.

Principle of IC50 Determination

The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of a biological process in vitro. To determine the IC50 of this compound, cancer cells are treated with a range of this compound concentrations. The viability of the cells is then measured using various assays. The resulting data is plotted as a dose-response curve, from which the IC50 value can be calculated.

Data Presentation

The following table summarizes representative IC50 values of this compound in different cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | 14.8 | [1] |

| Various Cancer Cell Lines | General | 12-20 | [1] |

Experimental Protocols

This section provides detailed methodologies for determining the IC50 of this compound and confirming its mechanism of action in cancer cells.

Protocol 1: Determination of this compound IC50 using a Cell Viability Assay